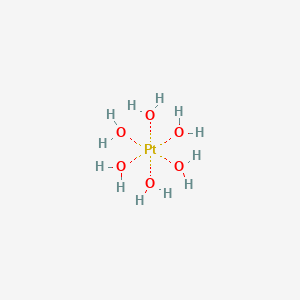
Hexahydroxyplatinumdiuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydroxyplatinumdiuide is a platinum-based compound with the molecular formula H8O6Pt. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its ability to undergo various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydroxyplatinumdiuide can be synthesized through several methods. One common approach involves the reaction of platinum(IV) nitrate with hexahydroxoplatinates(IV) under controlled conditions. The process parameters, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is designed to maximize yield and minimize energy consumption. The intermediate products are carefully conditioned to ensure stability and extend storage time .
Chemical Reactions Analysis
Types of Reactions: Hexahydroxyplatinumdiuide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of platinum, which acts as a catalyst in many cases .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce platinum oxides, while reduction reactions can yield elemental platinum. Substitution reactions often result in the formation of various platinum complexes .
Scientific Research Applications
Hexahydroxyplatinumdiuide has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation. In biology, it is studied for its potential use in drug delivery systems and as an anticancer agent. In medicine, this compound is being explored for its potential to target specific molecular pathways involved in disease processes .
Mechanism of Action
The mechanism of action of hexahydroxyplatinumdiuide involves its interaction with molecular targets, such as DNA and proteins. In anticancer applications, the compound binds to DNA, causing cross-linking and inhibiting DNA replication and transcription. This leads to cell cycle arrest and apoptosis. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Hexahydroxyplatinumdiuide can be compared with other platinum-based compounds, such as cisplatin and carboplatin. While all these compounds share similar mechanisms of action, this compound is unique in its ability to undergo a wider range of chemical reactions and its potential for use in various scientific applications. Similar compounds include dipotassium this compound and platinum diselenide .
Properties
Molecular Formula |
H12O6Pt |
|---|---|
Molecular Weight |
303.18 g/mol |
IUPAC Name |
platinum;hexahydrate |
InChI |
InChI=1S/6H2O.Pt/h6*1H2; |
InChI Key |
BYFKUSIUMUEWCM-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


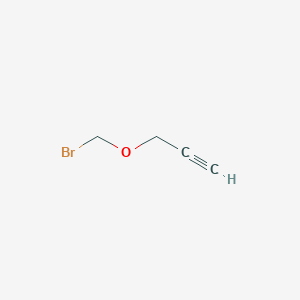
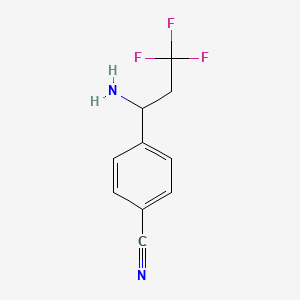

![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)
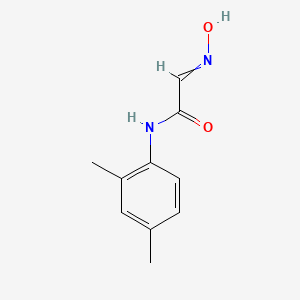
![3-[2-(3-Bromophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147186.png)
![4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15147189.png)
![1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]](/img/structure/B15147196.png)
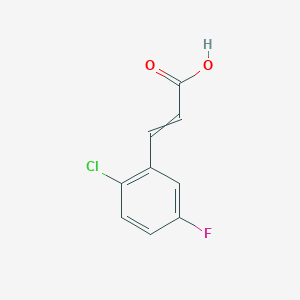
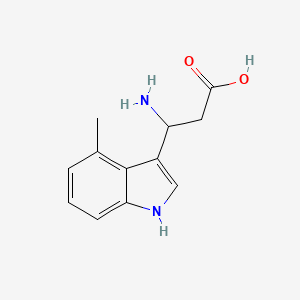
![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/structure/B15147218.png)
![N-(2-hydroxyethyl)-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B15147225.png)

![5-[2-[3-(3,5-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,3-diol](/img/structure/B15147230.png)
